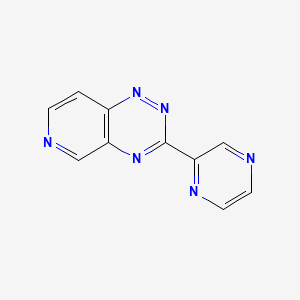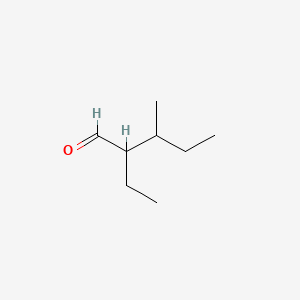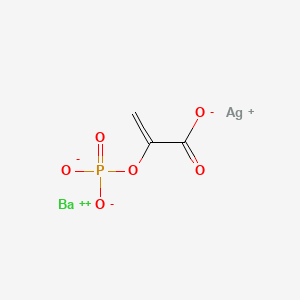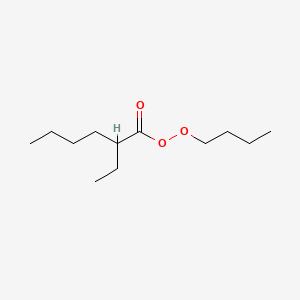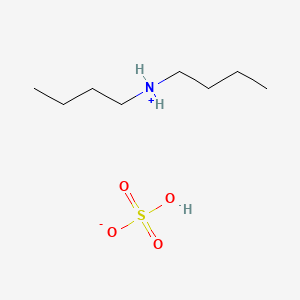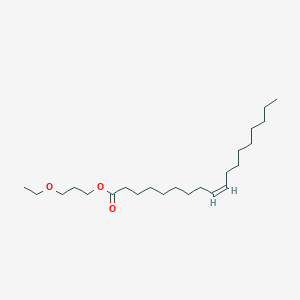
3-Ethoxypropyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxypropyl oleate is an ester derived from oleic acid and 3-ethoxypropanol. It is a compound that finds applications in various fields due to its unique chemical properties. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils, while 3-ethoxypropanol is an alcohol with an ether group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxypropyl oleate typically involves the esterification of oleic acid with 3-ethoxypropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Oleic Acid+3-EthoxypropanolH2SO43-Ethoxypropyl Oleate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous esterification processes. These processes involve the use of large reactors where oleic acid and 3-ethoxypropanol are continuously fed, and the esterification reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxypropyl oleate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to oleic acid and 3-ethoxypropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oleic acid derivatives and 3-ethoxypropanol derivatives.
Reduction: Alcohols corresponding to the ester.
Hydrolysis: Oleic acid and 3-ethoxypropanol.
Scientific Research Applications
3-Ethoxypropyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 3-ethoxypropyl oleate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release oleic acid and 3-ethoxypropanol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl Oleate: An ester of oleic acid and methanol.
Ethyl Oleate: An ester of oleic acid and ethanol.
Propyl Oleate: An ester of oleic acid and propanol.
Uniqueness
3-Ethoxypropyl oleate is unique due to the presence of the ethoxy group in the alcohol moiety, which imparts different solubility and reactivity characteristics compared to other oleate esters. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
Properties
CAS No. |
69632-99-1 |
|---|---|
Molecular Formula |
C23H44O3 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
3-ethoxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(24)26-22-19-21-25-4-2/h11-12H,3-10,13-22H2,1-2H3/b12-11- |
InChI Key |
PXAIQGGUEIOZRE-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCOCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


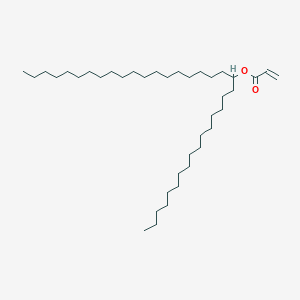
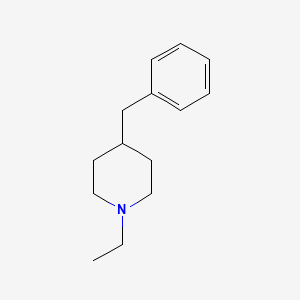


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)

